molecular formula C6H9BrN2O B2637385 1-(3-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHAN-1-OL CAS No. 1780679-62-0

1-(3-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHAN-1-OL

Cat. No.: B2637385
CAS No.: 1780679-62-0
M. Wt: 205.055
InChI Key: SHPWKFCZOBIVJD-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 g/mol . It is characterized by a pyrazole ring, a five-membered heterocycle known for its significant role in medicinal chemistry and organic synthesis . Pyrazole derivatives are extensively studied for their diverse pharmacological potential, which includes activities such as anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral effects . The presence of the bromo substituent on the pyrazole ring makes this compound a valuable intermediate for further chemical modifications, including metal-catalyzed cross-coupling reactions, to create more complex molecules for biological screening . While specific biological data for this exact compound is not available in the searched literature, its structural features align with those of pyrazole-based scaffolds that have shown promise in the development of novel therapeutic agents . Researchers can utilize this compound as a key building block in the synthesis of targeted libraries for drug discovery and other advanced research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-bromo-2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-4(10)5-3-6(7)8-9(5)2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPWKFCZOBIVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NN1C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the ethan-1-ol group play crucial roles in its binding to enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Properties

Property 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one
Molecular Formula C₆H₉BrN₂O C₁₂H₁₀BrNO₂
Molecular Weight (g/mol) ~213.06 280.12
Core Heterocycle Pyrazole (1H-pyrazole) Isoxazole
Substituents 1-methyl, 3-bromo, 5-ethanol 5-methyl, 3-phenyl, 4-ethanone
Functional Group Secondary alcohol (-CH₂OH) Ketone (-CO-)
Typical Applications Pharmaceutical intermediates Heterocyclic building blocks in organic synthesis

Reactivity and Stability

  • Pyrazole vs. Isoxazole Reactivity : The pyrazole ring in the target compound exhibits greater aromatic stability compared to the isoxazole core in the analog, owing to the presence of two adjacent nitrogen atoms, which enhance resonance stabilization. This difference impacts regioselectivity in further derivatization reactions.
  • Bromine Position : The 3-bromo substituent on the pyrazole ring may undergo nucleophilic substitution more readily than the 4-bromo group in the isoxazole analog due to steric and electronic effects.

Biological Activity

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C6H9BrN2OC_6H_9BrN_2O, with a molecular weight of 205.05 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC6H9BrN2OC_6H_9BrN_2O
Molecular Weight205.05 g/mol
CAS Number1785612-33-0
Boiling PointNot available

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties : Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects may involve:

Microtubule Disruption : Similar compounds have been shown to destabilize microtubule assembly at concentrations around 20 μM, leading to apoptosis in cancer cells .

Caspase Activation : The compound may enhance the activity of caspase enzymes, which play a crucial role in the apoptotic pathway. For example, an increase in caspase-3 activity was observed in treated cancer cells, indicating the induction of programmed cell death .

Case Studies

A notable study evaluated the anticancer properties of various pyrazole derivatives, including those structurally related to this compound. The results highlighted:

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-23110Apoptosis via caspase activation
Compound BHepG215Microtubule destabilization
1-(3-Br-Pyrazol)MDA-MB-23112Induction of apoptosis

These findings suggest that the biological activity of pyrazole derivatives is closely linked to their structural features and functional groups.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol?

The compound is typically synthesized via condensation reactions of hydrazine derivatives with β-keto alcohols, followed by bromination. For example, ethyl acetoacetate can react with methylhydrazine under reflux conditions in ethanol to form the pyrazole core. Subsequent bromination at the 3-position is achieved using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. Purification involves recrystallization from ethanol and confirmation of purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Q. How can the purity and structural identity of the compound be initially verified?

Thin-layer chromatography (TLC) with iodine vapor visualization is used to confirm purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides preliminary structural validation. For instance, the ethanol proton (-OH) typically appears as a broad singlet at δ ~2.5 ppm, while the pyrazole protons resonate as distinct singlets or doublets in the aromatic region (δ 6.5–7.5 ppm). The bromine substituent induces characteristic splitting patterns in adjacent protons .

Q. What crystallographic methods are recommended for determining the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. SHELXL refines atomic positions, thermal parameters, and occupancy factors, leveraging high-resolution data to resolve disorder in the pyrazole ring or bromine substituents. The program’s robust handling of twinning and high R-factor convergence ensures reliable structural models .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselectivity in pyrazole bromination is influenced by steric and electronic factors. Computational tools like density functional theory (DFT) predict electron density distribution, identifying the 3-position as most reactive due to lower steric hindrance. Experimentally, using bulky directing groups (e.g., trimethylsilyl) or low-temperature bromination (0°C) in DMF enhances selectivity. Post-reaction analysis via LC-MS or 2D NMR (COSY, HSQC) confirms substitution patterns .

Q. What computational strategies validate the compound’s stability and reactivity?

DFT calculations (B3LYP/6-311+G(d,p)) model the compound’s electronic structure, predicting stability trends. Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps, correlating with susceptibility to nucleophilic/electrophilic attacks. Solvent effects are simulated using the polarizable continuum model (PCM), while molecular dynamics assess conformational stability under varying pH/temperature .

Q. How should contradictory spectroscopic and crystallographic data be resolved?

Discrepancies between NMR and X-ray data (e.g., unexpected proton environments) require multi-method validation. High-resolution mass spectrometry (HRMS) confirms molecular formula, and variable-temperature NMR probes dynamic effects like tautomerism. If crystallographic disorder is suspected, Hirshfeld surface analysis quantifies intermolecular interactions, while SHELXL’s TWIN command refines twinned datasets .

Q. What mechanistic pathways govern cyclization during synthesis?

Cyclization proceeds via acid-catalyzed keto-enol tautomerism, followed by nucleophilic attack of hydrazine on the β-carbonyl. Kinetic studies (monitored by in situ IR or Raman spectroscopy) reveal rate dependence on solvent polarity and temperature. Isotopic labeling (e.g., ¹⁵N-hydrazine) tracks nitrogen incorporation into the pyrazole ring, validated by mass spectrometry .

Q. How can enantiomeric purity be achieved if the compound exhibits chirality?

Chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol mobile phases separates enantiomers. Absolute configuration is confirmed by anomalous dispersion in X-ray crystallography using Cu-Kα radiation. Circular dichroism (CD) spectroscopy correlates experimental spectra with DFT-simulated electronic transitions to assign stereochemistry .

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